molecular formula C9H12FNO2S B13277615 N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide

N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide

Cat. No.: B13277615
M. Wt: 217.26 g/mol
InChI Key: KDXKTIRYTSBALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide typically involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

5-fluoro-2-methylbenzenesulfonyl chloride+ethylamineThis compound\text{5-fluoro-2-methylbenzenesulfonyl chloride} + \text{ethylamine} \rightarrow \text{this compound} 5-fluoro-2-methylbenzenesulfonyl chloride+ethylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the sulfonamide group.

Scientific Research Applications

N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.

    Biological Research: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-methylbenzene-1-sulfonamide
  • 2-amino-N-ethyl-5-fluoro-N-methylbenzene-1-sulfonamide
  • 5-fluoro-2-methylbenzene-1-sulfonamide

Uniqueness

N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide is unique due to the presence of both the ethyl and fluoro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other sulfonamides, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

N-ethyl-5-fluoro-2-methylbenzenesulfonamide

InChI

InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3

InChI Key

KDXKTIRYTSBALJ-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.